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molecular formula CH3NaO4S B8800205 Sodium;formaldehyde;hydrogen sulfite

Sodium;formaldehyde;hydrogen sulfite

Cat. No. B8800205
M. Wt: 134.09 g/mol
InChI Key: XUIVKWAWICCWIQ-UHFFFAOYSA-M
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Patent
US04292431

Procedure details

To a suspension of 1.68 g (0.01 mol) of 1,4-dimethyl-5-carbethoxyimidazole in 10 ml of water was added 0.8 g (0.02 mol) of sodium hydroxide. The mixture was heated to reflux for 30 min. Thereafter, 3.54 g (0.03 mol) of formaldehyde sodium bisulfite was added and heated to reflux for 4 hours. The water in the reaction mixture was removed, and the residue was extracted with isopropyl alcohol and filtered. The isopropyl alcohol extract was concentrated, and the residual solid recrystallized from ethyl acetate and filtered to afford 0.46 g of 1,4-dimethyl-5-hydroxymethylimidazole as a white powdered solid, m.p. 125°-127° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7](OCC)=[O:8])=[C:5]([CH3:12])[N:4]=[CH:3]1.[OH-].[Na+].S(=O)(O)[O-].[Na+].C=O>O>[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[C:5]([CH3:12])[N:4]=[CH:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
CN1C=NC(=C1C(=O)OCC)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.54 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+].C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The water in the reaction mixture was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with isopropyl alcohol
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The isopropyl alcohol extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residual solid recrystallized from ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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